(1R,3S)-3-(tert-Butoxycarbonylamino)cyclohexanecarboxylic Acid - 222530-33-8

(1R,3S)-3-(tert-Butoxycarbonylamino)cyclohexanecarboxylic Acid

Catalog Number: EVT-252030
CAS Number: 222530-33-8
Molecular Formula: C12H21NO4
Molecular Weight: 243,31 g/mole
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Starting from m-aminobenzoic acid: [] This method involves a multi-step process:
    • Starting from (1S,5S)-5-(tert-butoxycarbonylamino)cyclohex-3-enecarboxylic acid: [] This method utilizes a five-step approach:
      Molecular Structure Analysis

      The crystal structure of (1R,3S)-3-(tert-Butoxycarbonylamino)cyclohexanecarboxylic acid reveals key structural features: []

      Chemical Reactions Analysis
      • Esterification: The carboxylic acid group can be esterified using various alcohols and coupling reagents. For example, it is converted to its methyl [] and benzyl [] esters in the synthesis described above.
      • Compound Description: This ester features a cis-(1R,3S)-3-tert-butylcyclohexane moiety. [] The research focuses on its crystal structure, revealing a chair conformation of the cyclohexane ring with the tert-butyl and propionate groups in equatorial positions. []
      • Relevance: This compound shares the core cyclohexane structure with (1R,3S)-3-(tert-Butoxycarbonylamino)cyclohexanecarboxylic Acid. Both possess a tert-butyl group attached to the cyclohexane ring, although their relative stereochemistry and substituents at the C1 position differ. []

      (2R,3S)-((1R,2S,5R)-2-isopropyl-5-methylcyclohexyl) 2-(4-bromophenyl)-3-(tert-butoxycarbonylamino)tetrahydrofuran-3-carboxylate and (2S,3R)-((1R,2S,5R)-2-isopropyl-5-methylcyclohexyl) 2-(4-bromophenyl)-3-(tert-butoxycarbonylamino)tetrahydrofuran-3-carboxylate

      • Compound Description: These two compounds are diastereomers and Cα-tetrasubstituted α-amino acid derivatives. [] They incorporate a (1R,2S,5R)-2-isopropyl-5-methylcyclohexyl group within their structures. []
      • Relevance: While these compounds differ significantly from (1R,3S)-3-(tert-Butoxycarbonylamino)cyclohexanecarboxylic Acid in their overall structure, they highlight the use of substituted cyclohexyl groups in constructing diverse chemical entities, emphasizing the versatility of this structural motif. []

      Methyl(3S)-3-(tert-Butoxycarbonylamino)-4-oxobutanoate

      • Compound Description: This compound serves as a crucial chiral intermediate in the synthesis of sitagliptin, an antidiabetic drug. [] It features a tert-butoxycarbonylamino group attached to a butyrate backbone. []
      • Relevance: The presence of the tert-butoxycarbonylamino group links this compound to (1R,3S)-3-(tert-Butoxycarbonylamino)cyclohexanecarboxylic Acid, showcasing its recurring role as a protecting group in amino acid and related compound synthesis. []

      4-Acetoxy-2α-benzoyloxy-5β,20-epoxy-1,7β,10β-trihydroxy-9-oxo-tax-11-en-13α-yl (2R,3S)-3-tert-butoxycarbonylamino-2-hydroxy-3-phenylpropionate

      • Compound Description: This complex molecule is a derivative of paclitaxel (Taxol), a potent anticancer drug. [, ] The (2R,3S)-3-tert-butoxycarbonylamino-2-hydroxy-3-phenylpropionate moiety represents a side-chain modification of the parent taxane structure. [, ]
      • Relevance: The shared presence of the tert-butoxycarbonylamino group highlights its application in synthesizing various bioactive molecules, including (1R,3S)-3-(tert-Butoxycarbonylamino)cyclohexanecarboxylic Acid. [, ]

      cis-3-(tert-Butoxycarbonylamino)naphthenic acid

      • Compound Description: This compound is synthesized from m-aminobenzoic acid via a multistep process involving hydrogenation and isomerization. [] The "naphthenic" terminology refers to its cyclohexane carboxylic acid structure. []
      • Relevance: This compound bears a strong structural resemblance to (1R,3S)-3-(tert-Butoxycarbonylamino)cyclohexanecarboxylic Acid. Both share the core structure of a cyclohexanecarboxylic acid substituted with a tert-butoxycarbonylamino group at the C3 position, indicating their potential classification as protected cyclic amino acids. []

      (2R/3S) and (2S/3R)-2-(tert-Butoxycarbonylamino)-3-cyclohexyl-3-phenylpropanoic Acids

      • Compound Description: These two compounds are stereoisomers and represent a class of highly constrained α-amino acid derivatives. [] They are synthesized using Evans' auxiliary to achieve high stereoselectivity. []
      • Relevance: These compounds emphasize the significance of cyclohexyl substitution in influencing the conformational rigidity and potential bioactivity of amino acid analogs, a feature shared with (1R,3S)-3-(tert-Butoxycarbonylamino)cyclohexanecarboxylic Acid. []
      • Compound Description: These compounds are pyridine derivatives featuring a carboxylic acid and methyl ester functionality, respectively. [, ] They are prepared as part of a larger synthetic scheme. [, ]
      • Relevance: While structurally distinct from (1R,3S)-3-(tert-Butoxycarbonylamino)cyclohexanecarboxylic Acid due to the pyridine ring, the shared tert-butoxycarbonylamino group highlights its widespread use in protecting amino functionalities during organic synthesis. [, ]

      1'-(tert-Butoxycarbonylamino)ferrocene-1-carboxylic Acid

      • Compound Description: This compound is a ferrocene derivative incorporating a carboxylic acid and a tert-butoxycarbonylamino group on opposing cyclopentadienyl rings. [] Crystal structure analysis revealed its ability to form dimers via intermolecular hydrogen bonding. []
      • Relevance: This compound showcases the versatility of the tert-butoxycarbonylamino group in designing molecules with potential applications beyond traditional amino acid chemistry, as seen in the structurally distinct (1R,3S)-3-(tert-Butoxycarbonylamino)cyclohexanecarboxylic Acid. []

      Diphenylmethyl 7β-tert-Butoxycarbonylamino-3-chloromethyl-3-cephem-4-carboxylate

      • Compound Description: This compound is a key intermediate in the synthesis of cefoselis sulfate, a cephalosporin antibiotic. [] It is derived from 7-aminocephalosporanic acid (7-ACA) through a series of protection and modification steps. []
      • Relevance: This compound exemplifies the utility of the tert-butoxycarbonylamino group as a protecting group in the synthesis of complex bioactive molecules, similar to its role in preparing (1R,3S)-3-(tert-Butoxycarbonylamino)cyclohexanecarboxylic Acid. []

      2-(tert-Butoxycarbonylamino)-2-(2-fluorophenyl)acetic acid

      • Compound Description: This compound is characterized by a carboxylic acid functionality and a 2-fluorophenyl group attached to the same carbon atom as the tert-butoxycarbonylamino group. [] Its crystal structure shows the formation of polymeric chains through intermolecular hydrogen bonding. []
      • Relevance: This compound emphasizes the common utilization of the tert-butoxycarbonylamino group in protecting amino acids and related derivatives, highlighting a structural similarity to (1R,3S)-3-(tert-Butoxycarbonylamino)cyclohexanecarboxylic Acid despite the absence of a cyclic structure. []

      trans-Myristic Acid 3-tert-Butoxycarbonylamino-2-oxopiperidin-5-yl Ester

      • Compound Description: This compound is a derivative of 3-amino-5-hydroxy-piperidin-2-one with a myristoyl (C14 fatty acid) ester at the 5-position. [] It was synthesized and structurally characterized by X-ray crystallography. []
      • Relevance: While structurally distinct from (1R,3S)-3-(tert-Butoxycarbonylamino)cyclohexanecarboxylic Acid, the incorporation of a tert-butoxycarbonylamino group underlines its frequent use in protecting amine functionalities, particularly in amino acid derivatives and related heterocyclic systems. []

      tert-Butyl trans-[(4S)-Methoxy-(2S)-pyrrolidinylmethoxy]cyclohexanecarboxylate

      • Compound Description: This compound is a key intermediate in the synthesis of a very late antigen-4 (VLA-4) antagonist. [] It features a substituted pyrrolidine ring linked to a trans-substituted cyclohexanecarboxylate moiety. []
      • Relevance: The presence of the cyclohexanecarboxylate group relates this compound to (1R,3S)-3-(tert-Butoxycarbonylamino)cyclohexanecarboxylic Acid. Both molecules highlight the use of substituted cyclohexane scaffolds in medicinal chemistry. []

      (1α,3β,4β,5β)-1,4-di-3,5-dihydroxy-bis(trans-caffeoyloxy)cyclohexanecarboxylic Acid

      • Compound Description: This compound is a cyclohexanecarboxylic acid derivative isolated from the plant Erigeron bonariensis. [] It features multiple hydroxyl and caffeoyl ester substituents on the cyclohexane ring. []
      • Relevance: This natural product shares the core cyclohexanecarboxylic acid structure with (1R,3S)-3-(tert-Butoxycarbonylamino)cyclohexanecarboxylic Acid, further demonstrating the prevalence of this structural motif in both synthetic and natural contexts. []

      Benzyl (2S)-2-tert-butoxycarbonyl­amino-5-(2-furyl)-5-oxopentanoate

      • Compound Description: This compound, synthesized as part of a strategy for preparing enantiopure 5-oxo-α-amino acids, features a tert-butoxycarbonylamino group attached to a pentanoate chain with a furan ring at the terminal end. []
      • Relevance: The presence of the tert-butoxycarbonylamino group and its use in protecting amino acid derivatives links this compound to (1R,3S)-3-(tert-Butoxycarbonylamino)cyclohexanecarboxylic Acid, highlighting a common structural element in amino acid chemistry. []

      1-benzyl-3-(S)-[(tert-butoxycarbonylamino)propionylamino]-pyrrolidine

      • Compound Description: This pyrrolidine derivative serves as an intermediate in synthesizing quinolone-based antibacterial agents. [] It features a tert-butoxycarbonylamino group within a propionamide substituent attached to the pyrrolidine ring. []
      • Relevance: The compound highlights the recurring use of the tert-butoxycarbonylamino group as a protecting group in synthesizing various bioactive molecules, including (1R,3S)-3-(tert-Butoxycarbonylamino)cyclohexanecarboxylic Acid, demonstrating its versatility in medicinal chemistry. []

      (R)-tert-Butoxycarbonylamino-fluorenylmethoxycarbonyl-glycine

      • Compound Description: This compound is a protected form of glycine, the simplest amino acid. It features both a tert-butoxycarbonyl (Boc) and a fluorenylmethoxycarbonyl (Fmoc) protecting group. []
      • Relevance: The use of a tert-butoxycarbonyl protecting group links this compound to (1R,3S)-3-(tert-Butoxycarbonylamino)cyclohexanecarboxylic Acid, highlighting a shared element commonly employed in amino acid and peptide chemistry. []

      Di(tert-Butyl) (2S,4S)-4-Hydroxy-6-Oxo-1,2-Piperidinedicarboxylate

      • Compound Description: This piperidine derivative is a valuable building block for synthesizing 4-hydroxypipecolate derivatives. [] It features two tert-butyl ester groups and a hydroxyl group on the piperidine ring. []
      • Relevance: Although structurally different from (1R,3S)-3-(tert-Butoxycarbonylamino)cyclohexanecarboxylic Acid, this compound highlights the utility of cyclic structures and protecting groups like tert-butyl esters in synthesizing diverse molecules. []

      (1R,3S)-3-((tert-butyldimethylsilyl)oxy)-5-oxocyclohexyl benzoate

      • Compound Description: This cyclohexane derivative is a key intermediate in the synthesis of 1β,3β,25-Dihydroxy-19-norvitamin D3 and 1α,3α,25-dihydroxy-19-norvitamin D3. [] It is derived from D-(-)-quinic acid and possesses a benzoate ester and a protected hydroxyl group. []
      • Relevance: The shared cyclohexane core structure links this compound to (1R,3S)-3-(tert-Butoxycarbonylamino)cyclohexanecarboxylic Acid. It showcases the versatility of substituted cyclohexanes as building blocks in organic synthesis. []

      Enantiopure N-Boc-Protected 1,2,3-Triaminopropylphosphonates and 1,2-Diamino-3-Hydroxypropylphosphonates

      • Compound Description: This group includes various isomers of protected aminopropylphosphonates synthesized from diethyl [N-(1-phenylethyl)]-1-benzylamino-2,3-epiiminopropylphosphonates. [] These compounds are relevant to medicinal chemistry, particularly for developing enzyme inhibitors. []
      • Relevance: The shared use of the tert-butoxycarbonyl (Boc) protecting group highlights its commonality in protecting amines during synthesis, a strategy also employed in preparing (1R,3S)-3-(tert-Butoxycarbonylamino)cyclohexanecarboxylic Acid. []
      • Compound Description: This compound is a crucial intermediate in the synthesis of Ledipasvir, an antiviral drug used to treat Hepatitis C. [, , ] It features a complex bicyclic structure with a benzimidazole moiety. [, , ]
      • Relevance: While structurally distinct from (1R,3S)-3-(tert-Butoxycarbonylamino)cyclohexanecarboxylic Acid, the compound exemplifies the use of protecting groups like tert-butyl esters in multistep syntheses of pharmaceuticals, emphasizing the importance of protecting group strategies in medicinal chemistry. [, , ]

      (1R, 3S, 4S)-N-t-butyloxycarbonyl-2-azabicyalo[2.2.1] heptane-3-carboxylic Acid

      • Compound Description: This compound is a key starting material in the preparation of ledipasvir intermediates. [, , , ] It features a bicyclic structure with a tert-butyloxycarbonyl protecting group on the nitrogen atom. [, , , ]
      • Relevance: The shared use of the tert-butyloxycarbonyl protecting group and its presence in a cyclic system makes this compound structurally reminiscent of (1R,3S)-3-(tert-Butoxycarbonylamino)cyclohexanecarboxylic Acid, demonstrating a common approach to protecting amines in complex molecule synthesis. [, , , ]

      3,7-Bis-[2-(S)-amino-3-(1H-indol-3-yl)-propionyl]-1,5-diphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one Dihydrochloride (BisP4)

      • Compound Description: This compound, a bispidinone derivative, exhibits significant cytotoxic activity against pancreatic cancer cells. [] It induces apoptosis-mediated cell death, making it a potential candidate for further investigation as an anti-cancer agent. []
      • Relevance: This compound highlights the diverse applications of substituted cyclic structures in medicinal chemistry. Although structurally distinct from (1R,3S)-3-(tert-Butoxycarbonylamino)cyclohexanecarboxylic Acid, it underscores the importance of exploring diverse cyclic scaffolds for potential biological activities. []

      (3S)-3-(N-tert-butoxycarbonylamino)-2-methylene-3-phenylpropanoic acid

      • Compound Description: This compound is a key building block in the synthesis of C-2′ hydroxymethyl analogues of docetaxel, another potent anticancer agent. [] The compound features a tert-butoxycarbonylamino group attached to a phenylpropanoic acid scaffold with a methylene group at the alpha position. []
      • Relevance: The shared use of the tert-butoxycarbonylamino group as a protecting group and its incorporation into a biologically relevant scaffold relate this compound to (1R,3S)-3-(tert-Butoxycarbonylamino)cyclohexanecarboxylic Acid, highlighting their shared relevance in medicinal chemistry. []
      • Compound Description: These compounds are stereoisomers and represent protected forms of a chiral γ-amino acid. [] They are synthesized from (1S,5S)-5-tert-butoxycarbonylaminocyclohex-3-enecarboxylic acid. []
      • Relevance: These compounds are structurally very similar to (1R,3S)-3-(tert-Butoxycarbonylamino)cyclohexanecarboxylic Acid. Both share the core structure of a 3-tert-butoxycarbonylaminocyclohexanecarboxylic acid, differing only in the presence and stereochemistry of a hydroxyl group at the C5 position. This close structural similarity suggests that these compounds are closely related analogs. []

      9-tert-butoxycarbonyl-2-oxo-3-(N-tert-butoxycarbonylamino)-1-azabicyclo[4.3.0]nonane

      • Compound Description: This compound is a constrained peptidomimetic, meaning it mimics the structure and function of a peptide. [] It is synthesized from pyroglutamic acid and contains two tert-butoxycarbonyl protecting groups. []
      • Relevance: While structurally distinct from (1R,3S)-3-(tert-Butoxycarbonylamino)cyclohexanecarboxylic Acid due to its bicyclic structure, the compound emphasizes the importance of cyclic, constrained structures in mimicking peptides and highlights the frequent use of protecting groups like tert-butoxycarbonyl in such syntheses. []

      (3R,4S)-erythro-4-Boc-amino-3-hydroxypentanoate

      • Compound Description: This compound is an intermediate in the synthesis of sperabillins and negamycin derivatives, which are aminocyclitol antibiotics. [] It is prepared by Baker's yeast reduction of methyl (4S)-4-(tert-butoxycarbonylamino)-3-oxopentanoate. []
      • Relevance: The presence of the tert-butoxycarbonylamino (Boc) group is a common feature shared with (1R,3S)-3-(tert-Butoxycarbonylamino)cyclohexanecarboxylic Acid. This highlights the widespread use of Boc as a protecting group for amines in organic synthesis, particularly in the context of amino acid and peptide chemistry. []
      • Compound Description: This compound is a useful building block in the synthesis of Amprenavir, an HIV protease inhibitor. [] It is prepared from (S)-3-tert-Butoxycarbonylamino-1-nitro-2-oxo-4-phenylbutane. []
      • Relevance: This compound highlights the importance of chiral building blocks and protecting groups, like the tert-butoxycarbonyl (Boc) group, in medicinal chemistry. The Boc group is also present in (1R,3S)-3-(tert-Butoxycarbonylamino)cyclohexanecarboxylic Acid, emphasizing the broad utility of this protecting group in the synthesis of various drug candidates. []

      Polydimethylsiloxane-2-[2-tert-Butoxycarbonylamino-(1H-pyrazol-4-yl)-propionylamino]-3-phenyl-propanoic Acid (PDMS-BCPA)

      • Compound Description: This compound is a chiral selector incorporated into a polydimethylsiloxane (PDMS) nanomembrane for enantioselective separation. [] It utilizes the stereospecific interactions of the tert-butoxycarbonylamino group and other functionalities with chiral analytes. []
      • Relevance: The presence of the tert-butoxycarbonylamino group and its role in chiral recognition highlights a parallel with (1R,3S)-3-(tert-Butoxycarbonylamino)cyclohexanecarboxylic Acid, emphasizing the potential for this functional group to contribute to stereoselective interactions. []
      • Compound Description: These compounds are diastereomeric bicyclic amines, synthesized by the Simmons-Smith cyclopropanation of appropriately protected 3-aminocyclohexenes. [] They showcase how protecting group strategies can influence diastereoselectivity in cyclopropanation reactions. []
      • Relevance: The use of protecting groups, particularly the tert-butoxycarbonyl (Boc) group in the synthesis of the anti-diastereomer, highlights a commonality with (1R,3S)-3-(tert-Butoxycarbonylamino)cyclohexanecarboxylic Acid. Both compounds demonstrate the utility of Boc as a versatile protecting group in organic synthesis. []

      7-[(3R)-3-(tert-butoxycarbonylamino)-1-oxo-4-(2,4,5-trifluorophenyl)butyl]-5,6,7,8-tetrahydro-3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazole

      • Compound Description: This compound is an intermediate in the synthesis of sitagliptin, an antidiabetic drug. [, ] It features a triazolopyrazine core and a tert-butoxycarbonylamino group. [, ]
      • Relevance: This compound highlights the utility of the tert-butoxycarbonylamino group as a protecting group in the synthesis of complex pharmaceutical agents. This mirrors its role in (1R,3S)-3-(tert-Butoxycarbonylamino)cyclohexanecarboxylic Acid, suggesting that both compounds are relevant to medicinal chemistry endeavors. [, ]
      • Compound Description: These isoflavone derivatives were synthesized and evaluated for their antiproliferative activities against cancer cell lines. []
      • Relevance: The presence of the tert-butoxycarbonylamino group in these compounds showcases its use in synthesizing biologically active molecules, similar to its presence in (1R,3S)-3-(tert-Butoxycarbonylamino)cyclohexanecarboxylic Acid, suggesting a possible connection to medicinal chemistry research. []
      • Compound Description: This PNA monomer, synthesized by coupling 1-carboxymethyl-3-nitropyrrole to ethyl N-[2-(tert-butoxycarbonylamino)ethyl]glycinate, incorporates the universal base 3-nitropyrrole for potential use in DNA/RNA recognition. []
      • Relevance: The utilization of the tert-butoxycarbonylamino group in this PNA monomer synthesis highlights its application in protecting amine functionalities in nucleotide chemistry. While structurally distinct from (1R,3S)-3-(tert-Butoxycarbonylamino)cyclohexanecarboxylic Acid, this underscores the widespread use of this protecting group in synthesizing diverse molecules with biological relevance. []
      • Compound Description: These synthetic sphingosine-1-phosphate (S1P) analogs were found to induce arachidonic acid release and cell death in L929 mouse fibrosarcoma cells. [] Their effects implicate the involvement of phospholipase A2 enzymes, suggesting potential therapeutic applications in inflammatory and cancer-related conditions. []
      • Relevance: The presence of the tert-butoxycarbonylamino group in these S1P analogs highlights its use in synthesizing bioactive lipid analogs, similar to its presence in (1R,3S)-3-(tert-Butoxycarbonylamino)cyclohexanecarboxylic Acid, suggesting a shared interest in exploring modified amino functionalities in various biological contexts. []

      4-methyl-4'-(carbonylamino(2-(tert-butoxycarbonylamino)ethyl))-2,2'-bipyridyl (L1)

      • Compound Description: This compound is a pro-ligand designed for coordinating metal ions and forming supramolecular assemblies. [] It features a bipyridine core with a tert-butoxycarbonylamino group incorporated into a pendant arm. []
      • Relevance: The presence of the tert-butoxycarbonylamino group in this pro-ligand highlights its utility in synthesizing metal-binding compounds, suggesting a potential application in coordination chemistry and materials science. While structurally distinct from (1R,3S)-3-(tert-Butoxycarbonylamino)cyclohexanecarboxylic Acid, this showcases the versatility of this protecting group in diverse chemical contexts. []

      Properties

      CAS Number

      222530-33-8

      Product Name

      (1R,3S)-3-(tert-Butoxycarbonylamino)cyclohexanecarboxylic Acid

      IUPAC Name

      (1R,3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylic acid

      Molecular Formula

      C12H21NO4

      Molecular Weight

      243,31 g/mole

      InChI

      InChI=1S/C12H21NO4/c1-12(2,3)17-11(16)13-9-6-4-5-8(7-9)10(14)15/h8-9H,4-7H2,1-3H3,(H,13,16)(H,14,15)/t8-,9+/m1/s1

      InChI Key

      JSGHMGKJNZTKGF-BDAKNGLRSA-N

      SMILES

      CC(C)(C)OC(=O)NC1CCCC(C1)C(=O)O

      Synonyms

      222530-33-8;222530-39-4;(1R,3S)-3-(tert-Butoxycarbonylamino)cyclohexanecarboxylicAcid;(1R,3S)-rel-3-((tert-Butoxycarbonyl)amino)cyclohexanecarboxylicacid;(1R,3S)-3-Boc-Amino-cyclohexanecarboxylicacid;CIS-(+/-)-3-(BOC-AMINO)CYCLOHEXANECARBOXYLICACID;cis-3-(Boc-amino)cyclohexanecarboxylicacid;Boc-cis-3-aminocyclohexanecarboxylicacid;(1R,3S)-3-(Boc-amino)cyclohexanecarboxylicAcid;222530-34-9;(1R,3S)-3-((tert-Butoxycarbonyl)amino)cyclohexanecarboxylicacid;(1R,3S)-3-[(tert-Butoxycarbonyl)amino]cyclohexanecarboxylicacid;PubChem18328;cis-3-(tert-Butoxycarbonylamino)cyclohexanecarboxylicAcid;80393_ALDRICH;SCHEMBL554988;BOC-1,3-CIS-ACHC-OH;80393_FLUKA;CTK0J9713;MolPort-003-939-123;ZINC6363879;1264AB;ANW-24793;MFCD01862295;AKOS015904352

      Canonical SMILES

      CC(C)(C)OC(=O)NC1CCCC(C1)C(=O)O

      Isomeric SMILES

      CC(C)(C)OC(=O)N[C@H]1CCC[C@H](C1)C(=O)O

      Product FAQ

      Q1: How Can I Obtain a Quote for a Product I'm Interested In?
      • To receive a quotation, send us an inquiry about the desired product.
      • The quote will cover pack size options, pricing, and availability details.
      • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
      • Quotations are valid for 30 days, unless specified otherwise.
      Q2: What Are the Payment Terms for Ordering Products?
      • New customers generally require full prepayment.
      • NET 30 payment terms can be arranged for customers with established credit.
      • Contact our customer service to set up a credit account for NET 30 terms.
      • We accept purchase orders (POs) from universities, research institutions, and government agencies.
      Q3: Which Payment Methods Are Accepted?
      • Preferred methods include bank transfers (ACH/wire) and credit cards.
      • Request a proforma invoice for bank transfer details.
      • For credit card payments, ask sales representatives for a secure payment link.
      • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
      Q4: How Do I Place and Confirm an Order?
      • Orders are confirmed upon receiving official order requests.
      • Provide full prepayment or submit purchase orders for credit account customers.
      • Send purchase orders to sales@EVITACHEM.com.
      • A confirmation email with estimated shipping date follows processing.
      Q5: What's the Shipping and Delivery Process Like?
      • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
      • You can use your FedEx account; specify this on the purchase order or inform customer service.
      • Customers are responsible for customs duties and taxes on international shipments.
      Q6: How Can I Get Assistance During the Ordering Process?
      • Reach out to our customer service representatives at sales@EVITACHEM.com.
      • For ongoing order updates or questions, continue using the same email.
      • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

      Quick Inquiry

       Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.